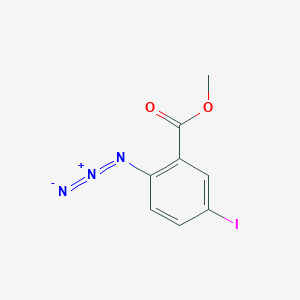
N-(3-Ethyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-methylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Ethyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-methylthiourea is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-methylthiourea typically involves the reaction of 3-ethyl-4-amino-5-mercapto-1,2,4-triazole with methyl isothiocyanate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(3-Ethyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-methylthiourea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Potential use as a corrosion inhibitor or in the formulation of agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-Ethyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-methylthiourea depends on its specific application:
Biological Activity: The compound may interact with enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form hydrogen bonds or coordinate with metal ions, affecting the biological target’s activity.
Chemical Activity: The sulfur and nitrogen atoms in the compound can participate in various chemical reactions, influencing its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
N-(3-Ethyl-4-amino-5-mercapto-1,2,4-triazol-4-yl)-N-methylthiourea: A precursor in the synthesis of the target compound.
N-(3-Methyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-methylthiourea: A similar compound with a methyl group instead of an ethyl group.
N-(3-Ethyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-ethylthiourea: A similar compound with an ethyl group on the thiourea moiety.
Uniqueness
N-(3-Ethyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-methylthiourea is unique due to its specific substitution pattern, which can influence its biological and chemical properties
Properties
CAS No. |
451506-34-6 |
|---|---|
Molecular Formula |
C6H11N5S2 |
Molecular Weight |
217.3 g/mol |
IUPAC Name |
1-(3-ethyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)-1-methylthiourea |
InChI |
InChI=1S/C6H11N5S2/c1-3-4-8-9-6(13)11(4)10(2)5(7)12/h3H2,1-2H3,(H2,7,12)(H,9,13) |
InChI Key |
HAJDMFBROLBNQV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NNC(=S)N1N(C)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,3'-methylenebis[7-methyl-](/img/structure/B12571951.png)
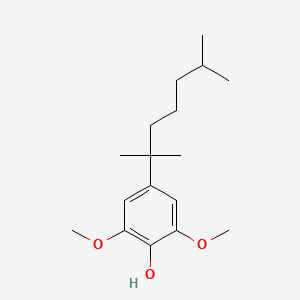
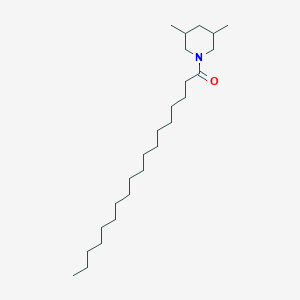
![N-[(Benzyloxy)carbonyl]-L-valyl-N-octadecanoyl-L-valinamide](/img/structure/B12571970.png)

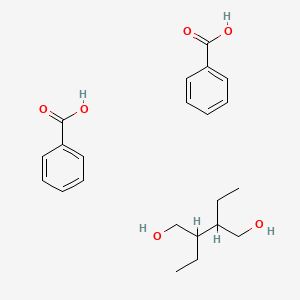
![S-{4-[(Anthracen-9-yl)ethynyl]phenyl} ethanethioate](/img/structure/B12571991.png)
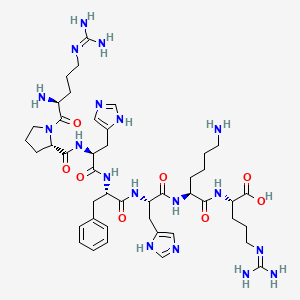
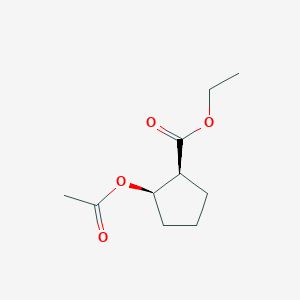
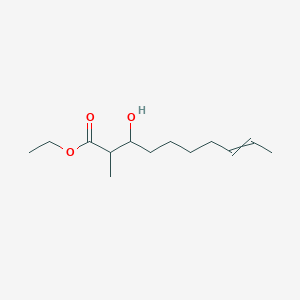
![{[(3-Methyl-2-sulfanylidenepyridin-1(2H)-yl)oxy]carbonyl}oxidanide](/img/structure/B12572025.png)
![4-(Pentyloxy)phenyl 4-[(but-3-en-1-yl)oxy]benzoate](/img/structure/B12572035.png)
![4-Piperidinone, 3,5-bis[(2-fluorophenyl)methylene]-, acetate](/img/structure/B12572038.png)
